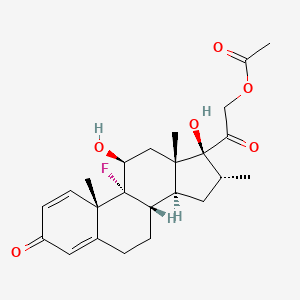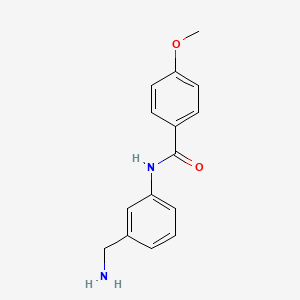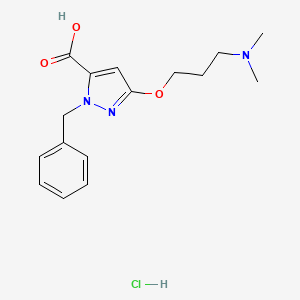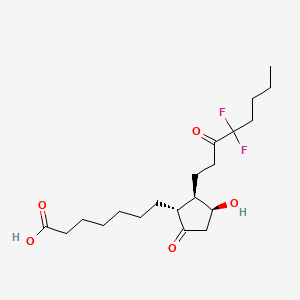
11-epi Lubiprostone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-epi Lubiprostone is a synthetic derivative of prostaglandin E1, known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation. It functions by selectively activating type 2 chloride channels in the apical membrane of the intestinal epithelial cells, leading to increased fluid secretion and enhanced intestinal motility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi Lubiprostone involves multiple steps, starting from prostaglandin E1The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 11-epi Lubiprostone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with others to modify its activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
11-epi Lubiprostone exerts its effects by selectively activating type 2 chloride channels (ClC-2) in the apical membrane of the intestinal epithelial cells. This activation leads to increased chloride ion secretion into the intestinal lumen, followed by passive sodium and water secretion. The resulting increase in intestinal fluid enhances motility and facilitates bowel movements . The molecular targets and pathways involved include the ClC-2 chloride channels and the downstream signaling pathways that regulate ion transport and fluid secretion .
Vergleich Mit ähnlichen Verbindungen
Linaclotide: A guanylate cyclase-C agonist used for similar indications but with a different mechanism of action.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist with similar therapeutic applications.
Comparison: 11-epi Lubiprostone is unique in its selective activation of ClC-2 chloride channels, which distinguishes it from other compounds like linaclotide and plecanatide that target guanylate cyclase-C. This unique mechanism of action provides an alternative therapeutic option for patients who may not respond to other treatments .
Eigenschaften
Molekularformel |
C20H32F2O5 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
7-[(1R,2R,3S)-2-(4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17+/m1/s1 |
InChI-Schlüssel |
DBVFKLAGQHYVGQ-INMHGKMJSA-N |
Isomerische SMILES |
CCCCC(C(=O)CC[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
Kanonische SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


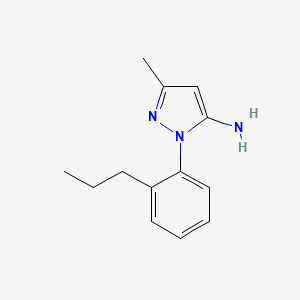
![(S)-Ethyl 2-[3-(2-Isopropyl-thiazol-4-ylmethyl)-3-methylureido]-4-morpholin-4-yl-butanoate](/img/structure/B13860215.png)
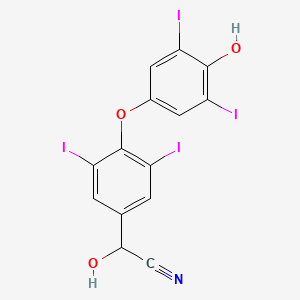

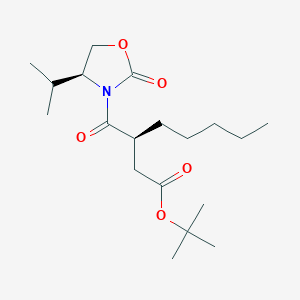
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)

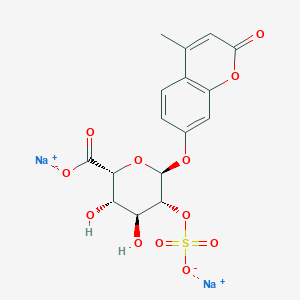
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
